Cas no 1252444-84-0 (N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide)
![N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide structure](https://ja.kuujia.com/scimg/cas/1252444-84-0x500.png)
N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide 化学的及び物理的性質
名前と識別子
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- NCGC00311365-01
- 1252444-84-0
- AB01307043-01
- Z286075866
- 2-(3-acetamido-4-fluoroanilino)-N-(1-cyanocyclohexyl)acetamide
- AKOS034059568
- EN300-26684918
- N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide
-
- インチ: 1S/C17H21FN4O2/c1-12(23)21-15-9-13(5-6-14(15)18)20-10-16(24)22-17(11-19)7-3-2-4-8-17/h5-6,9,20H,2-4,7-8,10H2,1H3,(H,21,23)(H,22,24)
- InChIKey: IHGOOPFEIUWAGA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1NC(C)=O)NCC(NC1(C#N)CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 332.16485409g/mol
- どういたいしつりょう: 332.16485409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684918-0.05g |
N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide |
1252444-84-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamideに関する追加情報
Professional Introduction to N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide (CAS No. 1252444-84-0)
N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1252444-84-0, represents a confluence of advanced chemical synthesis and medicinal innovation. Its molecular architecture incorporates a cyanocyclohexyl moiety and an amide group linked to a fluorinated phenyl ring, which together contribute to its distinctive chemical properties and reactivity.
The synthesis of such complex molecules is a testament to the progress in synthetic organic chemistry, enabling the creation of highly functionalized structures that mimic natural products or serve as templates for drug discovery. The presence of the 1-cyanocyclohexyl group suggests potential interactions with biological targets, while the 3-acetamido-4-fluorophenyl moiety introduces both polar and fluorine-substituted aromatic characteristics, which are frequently exploited in medicinal chemistry for their ability to modulate receptor binding affinities.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of a fluorine atom at the para position of the phenyl ring in this compound not only enhances its lipophilicity but also influences its electronic properties, making it a promising candidate for further investigation in drug design. The amide linkages in the molecule further contribute to its versatility, allowing for potential modifications that could fine-tune its biological activity.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in developing novel therapeutic agents. The cyclohexyl ring in N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide provides steric hindrance and flexibility, which can be crucial for optimizing interactions with biological macromolecules. This structural feature, combined with the electron-withdrawing nature of the cyano group, makes the compound an intriguing subject for studying its interactions with enzymes and receptors.
Recent studies have highlighted the role of amide-based compounds in modulating inflammatory pathways and neurological disorders. The presence of multiple amide groups in this molecule suggests potential applications in areas such as immunomodulation or neuroprotection. For instance, amides with fluorinated aromatic substituents have shown promise in inhibiting certain kinases and proteases that are implicated in disease pathogenesis. The specific arrangement of atoms in N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide may enable it to interact with these targets in a unique manner, offering new therapeutic perspectives.
The development of computational methods for predicting molecular properties has accelerated the pace of drug discovery. Advanced algorithms can now accurately model the binding affinity and metabolic stability of compounds like N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide, allowing researchers to optimize its design before moving into costly wet-lab experiments. These computational tools have been instrumental in identifying lead compounds that exhibit favorable pharmacokinetic profiles and reduced toxicity.
The role of fluorine atoms in medicinal chemistry extends beyond mere lipophilicity enhancement; they can also influence electronic effects, solubility, and binding interactions. In N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide, the fluorine atom at position 4 of the phenyl ring is strategically placed to maximize its impact on both electronic distribution and steric interactions. This positioning could be critical for achieving high selectivity against biological targets while minimizing off-target effects.
The synthesis strategies employed for constructing such complex molecules often involve multi-step reactions that require precise control over reaction conditions. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between distant parts of the molecule. The introduction of nitrogen-containing heterocycles through reductive amination or other methods further enhances the molecular complexity and potential biological activity.
Ongoing research into N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide aims to elucidate its mechanism of action and explore its potential therapeutic applications. Preclinical studies are being conducted to evaluate its efficacy against various disease models, including those related to inflammation and neurodegeneration. The compound's unique structural features make it an attractive candidate for further development into a novel therapeutic agent with improved efficacy and safety profiles compared to existing treatments.
The integration of machine learning and artificial intelligence into drug discovery pipelines has revolutionized how new molecules are designed and optimized. By leveraging vast datasets containing known bioactive compounds, AI algorithms can predict new structures that are likely to exhibit desired biological activities. N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide serves as an example of how computational methods can guide experimental efforts toward high-quality leads.
In conclusion, N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide (CAS No. 1252444-84-0) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an excellent candidate for further exploration in drug discovery efforts aimed at developing treatments for various diseases. As synthetic methodologies continue to advance and computational tools become more sophisticated, compounds like this one will play an increasingly important role in shaping the future of medicine.
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